

SR-16435 Formulation for Subcutaneous Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

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Introduction

SR-16435 is a novel compound that acts as a potent partial agonist at both the μ -opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Preclinical studies in animal models have demonstrated its potential as a potent analgesic with a reduced tendency for tolerance development compared to classic μ -opioid selective agonists.[2][3] This unique dual mechanism of action suggests its therapeutic potential for various pain conditions, including neuropathic pain.[2] For in vivo evaluation, particularly in rodent models, subcutaneous (s.c.) injection is a common and effective route of administration.

Due to the limited public information on a specific formulation for **SR-16435**, and noting that higher doses in some studies were limited by insolubility, this document provides a representative formulation strategy and detailed protocols for the preparation and characterization of an **SR-16435** formulation suitable for subcutaneous injection in a research setting. The proposed formulation is based on common techniques for enhancing the solubility of poorly water-soluble drug candidates for parenteral administration.

Data Presentation

Table 1: Proposed Formulation Composition for SR-16435 Subcutaneous Injection

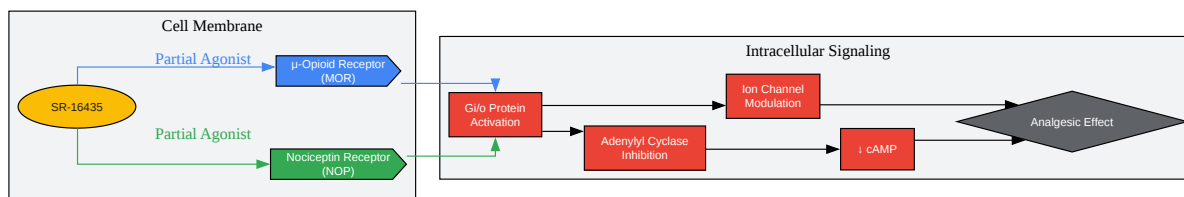
Component	Function	Concentration (w/v)
SR-16435	Active Pharmaceutical Ingredient (API)	1.0 - 3.0 mg/mL
Polyethylene Glycol 400 (PEG 400)	Co-solvent	30%
Polysorbate 80 (Tween® 80)	Surfactant / Solubilizing agent	5%
Saline (0.9% NaCl)	Vehicle / Tonicity agent	q.s. to 100%

Note: The concentration of **SR-16435** can be adjusted based on the desired dosage for in vivo studies. The proposed concentrations are based on doses of 10-30 mg/kg used in mice.[\[1\]](#)

Table 2: Physicochemical Properties of the Proposed SR-16435 Formulation

Parameter	Target Range	Justification
pH	6.5 - 7.5	Minimizes irritation at the injection site.
Osmolality	280 - 350 mOsm/kg	Ensures the formulation is near isotonic with physiological fluids.
Appearance	Clear, colorless to slightly yellow solution	Visual confirmation of complete dissolution and absence of precipitation.
Viscosity	< 10 cP	Suitable for injection with standard syringes and needles.

Signaling Pathway of SR-16435



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Caption: **SR-16435** dual agonism on MOR and NOP receptors leading to analgesia.

Experimental Protocols

Preparation of **SR-16435** Formulation (10 mL)

Materials:

- **SR-16435** powder
- Polyethylene Glycol 400 (PEG 400), injectable grade
- Polysorbate 80 (Tween® 80), injectable grade
- Sterile Saline (0.9% NaCl) for injection
- Sterile vials
- Magnetic stirrer and stir bar
- Sterile syringe filters (0.22 μ m)

Procedure:

- Weigh the required amount of **SR-16435** (e.g., 30 mg for a 3 mg/mL solution).

- In a sterile vial, add 3 mL of PEG 400.
- Add the weighed **SR-16435** to the PEG 400 and stir using a magnetic stirrer until the powder is fully wetted.
- Add 0.5 mL of Polysorbate 80 to the mixture and continue stirring.
- Slowly add sterile saline to the mixture while stirring, bringing the total volume to 10 mL.
- Continue stirring until a clear, homogeneous solution is obtained. This may take up to 30 minutes.
- Visually inspect the solution for any undissolved particles.
- Sterile-filter the final solution using a 0.22 μm syringe filter into a sterile vial.
- Store the formulation at 2-8°C, protected from light.

Preparation of Placebo Formulation

For control experiments, a placebo formulation should be prepared following the same procedure as above, but without the addition of **SR-16435**. All other components and their concentrations should remain the same to ensure the vehicle has comparable physicochemical properties to the active formulation.

Characterization of the Formulation

- a) pH Measurement:** The pH of the formulation should be measured using a calibrated pH meter at room temperature.
- b) Osmolality Measurement:** The osmolality of the formulation should be determined using an osmometer.
- c) Visual Inspection:** The formulation should be visually inspected for clarity, color, and the presence of any particulate matter against a black and a white background.
- d) Stability Assessment:** To assess the short-term stability, the formulation can be stored at different conditions (e.g., 2-8°C and room temperature) and visually inspected at various time

points (e.g., 0, 24, 48 hours) for any signs of precipitation or color change. For a more detailed analysis of chemical stability, High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of **SR-16435** over time.

Protocol for Subcutaneous Administration in Mice

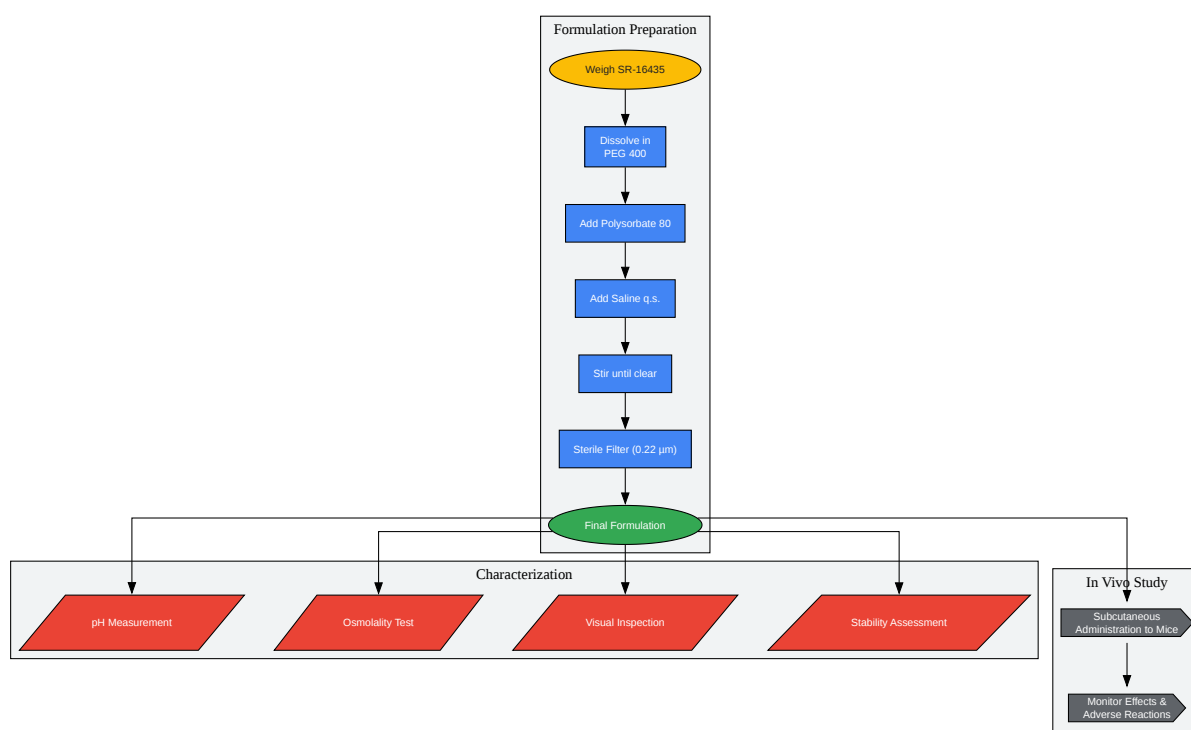
Materials:

- **SR-16435** formulation (or placebo)
- Sterile insulin syringes (e.g., 28-30 gauge)
- Appropriate mouse restraint device

Procedure:

- Allow the **SR-16435** formulation to reach room temperature before injection.
- Gently swirl the vial to ensure homogeneity.
- Draw the required volume of the formulation into the syringe. The injection volume for mice is typically 5-10 $\mu\text{L/g}$ of body weight.
- Properly restrain the mouse.
- Lift the loose skin over the back of the neck (scruff) to form a tent.
- Insert the needle into the base of the skin tent, parallel to the spine.
- Inject the formulation into the subcutaneous space.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions at the injection site.

Experimental Workflow



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Caption: Workflow for the preparation, characterization, and in vivo testing of **SR-16435**.

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